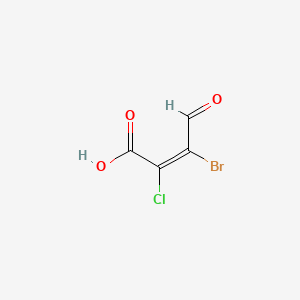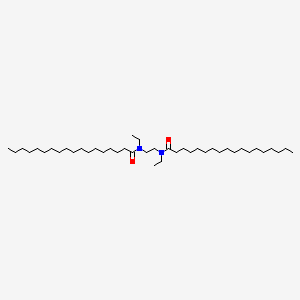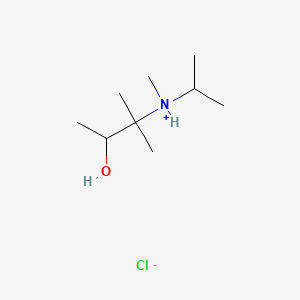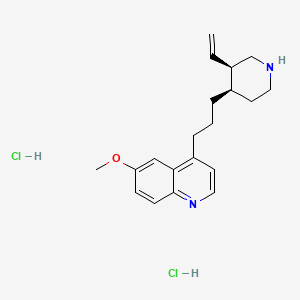
Quinoline, 4-(3-(3-ethenyl-4-piperidinyl)propyl)-6-methoxy-, dihydrochloride, (3R-cis)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinoline, 4-(3-(3-ethenyl-4-piperidinyl)propyl)-6-methoxy-, dihydrochloride, (3R-cis)- is a complex organic compound with a unique structure that includes a quinoline backbone, a piperidine ring, and an ethenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Quinoline, 4-(3-(3-ethenyl-4-piperidinyl)propyl)-6-methoxy-, dihydrochloride, (3R-cis)- typically involves multiple steps, including the formation of the quinoline backbone, the introduction of the piperidine ring, and the addition of the ethenyl group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
Quinoline, 4-(3-(3-ethenyl-4-piperidinyl)propyl)-6-methoxy-, dihydrochloride, (3R-cis)- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with hydroxyl or carbonyl groups, while reduction may produce more saturated compounds.
Scientific Research Applications
Quinoline, 4-(3-(3-ethenyl-4-piperidinyl)propyl)-6-methoxy-, dihydrochloride, (3R-cis)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Quinoline, 4-(3-(3-ethenyl-4-piperidinyl)propyl)-6-methoxy-, dihydrochloride, (3R-cis)- involves its interaction with specific molecular targets and pathways. This may include binding to enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Quinoline, 4-(3-(3-ethenyl-4-piperidinyl)propyl)-6-methoxy-, dihydrochloride, (3R-cis)- include other quinoline derivatives with different substituents on the quinoline or piperidine rings.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which can confer distinct chemical and biological properties compared to other quinoline derivatives.
References
Properties
CAS No. |
65843-79-0 |
|---|---|
Molecular Formula |
C20H28Cl2N2O |
Molecular Weight |
383.4 g/mol |
IUPAC Name |
4-[3-[(3R,4R)-3-ethenylpiperidin-4-yl]propyl]-6-methoxyquinoline;dihydrochloride |
InChI |
InChI=1S/C20H26N2O.2ClH/c1-3-15-14-21-11-9-16(15)5-4-6-17-10-12-22-20-8-7-18(23-2)13-19(17)20;;/h3,7-8,10,12-13,15-16,21H,1,4-6,9,11,14H2,2H3;2*1H/t15-,16+;;/m0../s1 |
InChI Key |
VDVOIMNEFCFCRJ-SLAHTUFOSA-N |
Isomeric SMILES |
COC1=CC2=C(C=CN=C2C=C1)CCC[C@@H]3CCNC[C@@H]3C=C.Cl.Cl |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)CCCC3CCNCC3C=C.Cl.Cl |
Related CAS |
72714-74-0 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


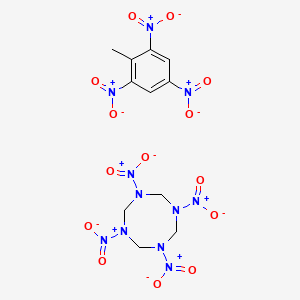

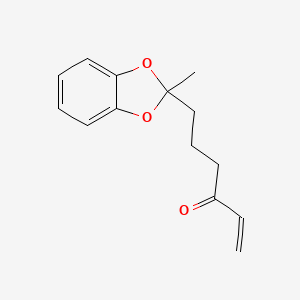
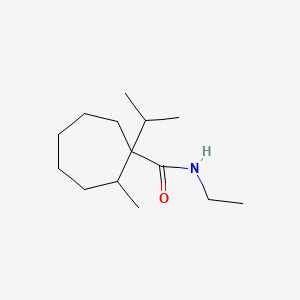
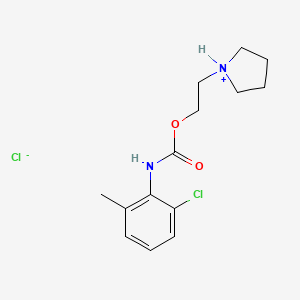
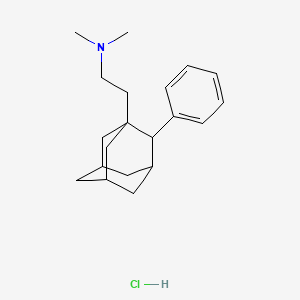
![Lanthanum,tris[(1,2,3,4,5-h)-1-(1-methylethyl)-2,4-cyclopentadien-1-yl]-](/img/structure/B13766013.png)
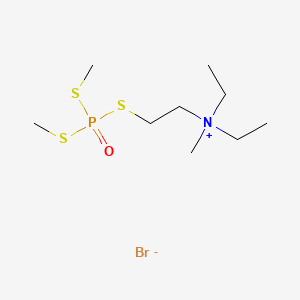


![1,3,2-Dioxaphosphorinane, 2,2'-[(2,2-dimethyl-1,3-propanediyl)bis(oxy)]bis[5,5-dimethyl-, 2,2'-dioxide](/img/structure/B13766044.png)
